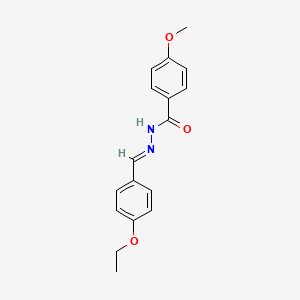

![molecular formula C16H23N3OS B5571471 2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)

2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide" often involves multistep reactions including condensation, cyclization, and hydrazinolysis. For instance, acetohydrazide derivatives can be synthesized through reactions involving acetic acid hydrazide, substituted isothiocyanates, and various aldehydes to form a range of compounds with potential bioactive properties (Salgın-Gökşen et al., 2007). Additionally, azomethine derivatives of 2-thioxo-quinazolinones demonstrate the versatility and complexity of synthesis routes available for such compounds (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds analogous to "2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide" is often elucidated using various spectroscopic and X-ray crystallography techniques. Detailed molecular geometry, vibrational frequencies, and chemical shift values can be calculated and compared with experimental data, providing insight into the compound's structural characteristics (Demir et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. For example, the ability to undergo cyclodehydration or to form complexes with metal ions highlights their reactive nature and potential for further chemical manipulation (Shakdofa et al., 2017). The synthesis routes often involve reactions that lead to the formation of compounds with specific desired activities, such as antimicrobial properties (Cesur et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly affected by their molecular configuration. X-ray crystallography provides detailed insights into the crystalline structures, which in turn helps in understanding the compound's physical characteristics and potential applications (Inkaya et al., 2012).

Chemical Properties Analysis

Chemical properties such as reactivity towards other compounds, stability, and potential for forming derivatives or complexes are essential for understanding the applications and behavior of "2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide" related compounds. Studies on similar compounds have shown diverse reactivity patterns, offering a wide range of potential applications in medicinal and material sciences (Ahmad et al., 2010).

Scientific Research Applications

One study focused on synthesizing novel imines and thiazolidinones, including derivatives similar to the compound , and evaluating their antimicrobial activities. The compounds were characterized based on spectral studies and showed varying degrees of antibacterial and antifungal activities (Fuloria et al., 2009).

Another research effort involved the synthesis of acetic acid hydrazide containing derivatives, followed by reactions with various aromatic aldehydes to produce a range of compounds, including arylidene hydrazides. These compounds were tested for their analgesic-anti-inflammatory and antimicrobial activities, with most showing significant activity in the analgesic-anti-inflammatory field but lesser activity against bacteria and fungi (Salgın-Gökşen et al., 2007).

Antimicrobial Activity

Research into the antimicrobial activity of compounds within this chemical family has revealed promising results. A study on Schiff base derivatives of a similar compound showed notable antibacterial effects against various bacterial strains, with the compounds exhibiting high to low minimum inhibition concentration (MIC) values, indicating their potential as antimicrobial agents (Maru et al., 2015).

Corrosion Inhibition

The corrosion inhibition properties of related compounds have also been explored, particularly in the context of steel protection in acidic environments. One study found that certain derivatives were effective mixed-type inhibitors, adhering to the Flory–Huggins adsorption isotherm. The efficiency of these inhibitors was influenced by concentration, temperature, and immersion time, offering insights into their potential industrial applications (Nataraja et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The functional groups present in the molecule could potentially interact with various enzymes, receptors, or other proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-21-15-8-6-14(7-9-15)12-17-18-16(20)13-19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11,13H2,1H3,(H,18,20)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAITNAQLKIWLX-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)